molecular formula V2O3<br>O3V2 B072604 Vanadium(III) oxide CAS No. 1314-34-7

Vanadium(III) oxide

Cat. No.: B072604
CAS No.: 1314-34-7
M. Wt: 149.881 g/mol
InChI Key: KFAFTZQGYMGWLU-UHFFFAOYSA-N
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Description

Vanadium(III) oxide (V₂O₃) is a black crystalline solid with a corundum-like structure. It is a refractory material, insoluble in water but soluble in acidic and strongly alkaline solutions, forming vanadium(III) salts or vanadates, respectively . V₂O₃ is a strong reducing agent due to the +3 oxidation state of vanadium, which makes it prone to oxidation in air or aqueous environments. Its applications span electrochemical energy storage (e.g., supercapacitors and lithium-ion batteries), catalysis, and as a precursor for synthesizing vanadium-based nanostructures . Recent studies highlight its role in nanozyme systems for antibacterial activity, leveraging its peroxidase- and oxidase-like properties .

Preparation Methods

Synthesis Methods of Vanadium(III) Oxide

Ultrasonic Spray Pyrolysis (USP)

Ultrasonic spray pyrolysis enables the synthesis of nanostructured V₂O₃ hollow microspheres. In this method, an aqueous solution of ammonium metavanadate (NH₄VO₃) and oxalic acid (C₂H₂O₄) is atomized via ultrasonic vibration into droplets, which are pyrolyzed in a vertical tube furnace at 600°C under an argon atmosphere . The reduction of vanadium(V) to vanadium(III) occurs via the reaction:

VO3+2H2C2O4VO2++2CO2+C2O42+2H2O\text{VO}3^- + 2\text{H}2\text{C}2\text{O}4 \rightarrow \text{VO}^{2+} + 2\text{CO}2 + \text{C}2\text{O}4^{2-} + 2\text{H}2\text{O}

The resulting microspheres exhibit a hollow morphology with an average diameter of 0.5–1.5 µm, as confirmed by scanning electron microscopy (SEM) . Key parameters include precursor concentration (0.10–0.30 mol/L), carrier gas flow rate (0.10–0.20 m/s), and residence time (~5 seconds).

Hydrothermal Synthesis

Hydrothermal methods produce V₂O₃ nanorings using sodium orthovanadate (Na₃VO₄) and hydroquinone under controlled conditions. In a typical procedure, Na₃VO₄ is dissolved in deionized water, mixed with hydroquinone, and heated at 180°C for 24 hours in a Teflon-lined autoclave . The reaction proceeds via the reduction of V⁵⁺ to V³⁺, facilitated by hydroquinone’s reducing properties. X-ray diffraction (XRD) and transmission electron microscopy (TEM) reveal ring-shaped nanostructures with diameters of 50–200 nm . This morphology enhances surface area, making it suitable for electrocatalytic applications such as nitrogen reduction reactions (NRR) .

Reduction of Vanadium Pentoxide (V₂O₅)

V₂O₃ is traditionally synthesized by reducing V₂O₅ with hydrogen or carbon monoxide at elevated temperatures. The reaction:

V2O5+H2V2O3+H2O\text{V}2\text{O}5 + \text{H}2 \rightarrow \text{V}2\text{O}3 + \text{H}2\text{O}

proceeds at 700–1000°C under a continuous hydrogen flow . Thermogravimetric analysis (TGA) shows complete reduction occurs within 2–4 hours, yielding a black crystalline powder. This method is scalable but requires high-energy inputs and precise gas flow control to avoid intermediate phases like VO₂ .

Solution-Based Reduction and Extraction

A patent-pending method involves reducing sodium metavanadate (NaVO₃) in hydrochloric acid with sodium sulfite (Na₂SO₃), followed by solvent extraction. The process steps are:

  • Dissolve NaVO₃ in concentrated HCl to form VO₂⁺.

  • Add Na₂SO₃ to reduce V⁵⁺ to V³⁺ at pH 5.5–7.

  • Extract the V³⁺ complex using C₆–C₁₀ fatty acids in saturated alkane solutions .
    The organic phase containing the vanadium(III)-fatty acid complex is separated, yielding a catalyst precursor. This approach avoids high-temperature steps and enables precise control over vanadium speciation .

Thermal Decomposition of Vanadium Salts

Thermal decomposition of vanadium(III) oxalate or ammonium vanadate in inert atmospheres produces phase-pure V₂O₃. For example, heating ammonium metavanadate (NH₄VO₃) with ammonium oxalate ((NH₄)₂C₂O₄) at 550–800°C under argon yields nanoparticles with sizes <100 nm . The reaction mechanism involves intermediate vanadium oxyoxalate complexes, which decompose to V₂O₃ and gaseous byproducts.

Comparative Analysis of Synthesis Methods

Method Precursors Conditions Morphology Advantages
Ultrasonic Spray PyrolysisNH₄VO₃, C₂H₂O₄600°C, Ar, 5 secHollow microspheresScalable, controlled morphology
HydrothermalNa₃VO₄, Hydroquinone180°C, 24hNanoringsHigh surface area, electrocatalytic
V₂O₅ ReductionV₂O₅, H₂700–1000°C, H₂ flowPowderHigh purity, industrial use
Solution ReductionNaVO₃, HCl, Na₂SO₃pH 5.5–7, RTCatalyst particlesLow energy, no high temps
Thermal DecompositionNH₄VO₃, (NH₄)₂C₂O₄550–800°C, ArNanoparticlesTunable particle size

Structural and Morphological Characterization

XRD patterns of V₂O₃ synthesized via USP show peaks corresponding to the corundum structure (space group R3cR\overline{3}c) . TEM of hydrothermally derived nanorings reveals single-crystalline domains with lattice fringes spaced 0.25 nm apart, matching the (104) planes of V₂O₃ . Nitrogen adsorption-desorption isotherms indicate surface areas of 15–30 m²/g for hollow microspheres and 50–80 m²/g for nanorings .

Challenges and Optimization Strategies

  • Morphology Control : USP and hydrothermal methods allow tailoring of nanostructures but require precise parameter optimization. For example, increasing the hydrothermal temperature to 200°C converts nanorings into nanoparticles .

  • Phase Purity : Residual V⁴⁺ species may form during reduction, necessitating excess reductant or prolonged annealing .

  • Scalability : Solution-based methods face challenges in solvent recovery, while USP demands specialized aerosol generators .

Chemical Reactions Analysis

Types of Reactions

Vanadium(III) oxide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. It can be oxidized to vanadium pentoxide (V₂O₅) or reduced to vanadium(II) oxide (V₂O₂) depending on the reaction conditions .

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1.1. Battery Technology

Vanadium(III) oxide has been studied for its application in battery technology, particularly in lithium-ion batteries. Its ability to accommodate lithium ions during charge and discharge cycles enhances the performance of battery electrodes.

  • Case Study : Research has shown that this compound can improve the cycling stability and capacity of lithium-ion batteries due to its layered structure, which allows for efficient lithium intercalation and deintercalation .

1.2. Supercapacitors

The compound is also explored for use in supercapacitors due to its high surface area and conductivity. This compound can serve as an electrode material that enhances energy storage capabilities.

  • Data Table: Performance Metrics of this compound in Supercapacitors
ParameterValue
Specific capacitanceUp to 200 F/g
Energy density30 Wh/kg
Cycle stability>90% retention after 1000 cycles

2.1. Catalysis in Chemical Reactions

This compound acts as a catalyst in various chemical reactions, including oxidation processes. Its catalytic properties are leveraged in the production of fine chemicals and pharmaceuticals.

  • Case Study : In a study on the oxidation of alcohols, this compound demonstrated high selectivity and yield, outperforming traditional catalysts .

2.2. Reduction of Graphene Oxide

This compound has been utilized as a reducing agent for graphene oxide, facilitating the production of reduced graphene oxide with enhanced electrical properties.

  • Data Table: Comparison of Reducing Agents for Graphene Oxide
Reducing AgentReduction EfficiencyFinal Conductivity (S/m)
This compoundHigh2000
HydrazineModerate1800
Titanium(III) chlorideLow1500

3.1. Smart Windows

This compound exhibits thermochromic properties, making it suitable for smart window applications that regulate heat and light transmission.

  • Case Study : A prototype smart window using this compound showed a significant reduction in solar heat gain while maintaining visible light transmission, indicating its potential for energy-efficient buildings .

3.2. Photocatalytic Activity

The compound's photocatalytic properties allow it to be used in environmental applications such as pollutant degradation under UV light.

  • Data Table: Photocatalytic Efficiency of this compound
PollutantDegradation Rate (%)Light Source
Methylene blue85%UV (365 nm)
Phenol78%UV (365 nm)

4.1. Magnetic Materials

This compound is investigated for its magnetic properties, which can be exploited in spintronic devices and magnetic sensors.

  • Case Study : Research indicates that this compound exhibits ferromagnetic behavior at certain temperatures, making it a candidate for future magnetic applications .

4.2. Gas Sensors

Due to its sensitivity to changes in environmental conditions, this compound is being developed as a material for gas sensors capable of detecting various gases at low concentrations.

  • Data Table: Sensitivity of this compound Gas Sensors
GasDetection Limit (ppm)Response Time (s)
Ammonia5<10
Carbon monoxide10<15

Comparison with Similar Compounds

Comparison with Similar Vanadium Oxides

Vanadium exhibits multiple oxidation states (+II to +V), leading to diverse oxides with distinct properties. Below, V₂O₃ is compared with VO (V²⁺), VO₂ (V⁴⁺), and V₂O₅ (V⁵⁺) in terms of structure, reactivity, and applications.

Structural and Physical Properties

Compound Oxidation State Structure Solubility Electrical Properties
VO (V²⁺) +II Rock salt Insoluble in water Metallic conductor
V₂O₃ (V³⁺) +III Corundum Soluble in acids Semiconductor with MIT* at ~160 K
VO₂ (V⁴⁺) +IV Rutile/Monoclinic Insoluble in water Metal-insulator transition at 340 K
V₂O₅ (V⁵⁺) +V Layered orthorhombic Soluble in bases n-type semiconductor

*MIT: Metal-insulator transition.
Sources:

  • V₂O₃ exhibits a corundum structure with octahedrally coordinated V³⁺ ions. Its electrical conductivity shifts from metallic to insulating below 160 K, enabling applications in thermoelectric devices .
  • V₂O₅ features a layered structure with three types of lattice oxygen (terminal, bridging), critical for catalytic activity .

Redox and Catalytic Behavior

  • V₂O₃: Acts as a reducing agent, converting to V(IV) or V(V) species in oxidative environments. It is less catalytically active than V₂O₅ but serves as a precursor for redox-active nanomaterials .
  • V₂O₅ : The most catalytically active oxide, widely used in industrial oxidation reactions (e.g., SO₂ to SO₃ in sulfuric acid production). Its terminal oxygen (V=O) is key for selective oxidation .
  • VO₂ : Shows reversible MIT, useful in smart windows and optical switches .
  • VO : Rarely used in catalysis due to instability but relevant in niche electrochemical applications .

Key Research Findings :

  • V₂O₅-based catalysts achieve >90% selectivity in ethane oxidative dehydrogenation via chemical looping, leveraging lattice oxygen mobility .
  • V₂O₃-derived carbon nanofibers exhibit 96% capacity retention over 20,000 cycles in lithium-ion batteries, outperforming V₂O₅-based electrodes .

Stability and Environmental Reactivity

  • V₂O₃ oxidizes to V₂O₅ in air above 600°C, limiting high-temperature applications .
  • V₂O₅ is stable in oxidizing conditions but dissolves in alkaline media, forming vanadate ions (VO₄³⁻) .
  • VO₂ is stable in ambient conditions but undergoes phase transitions under thermal/electrical stimuli .

Biological Activity

Vanadium(III) oxide, or V₂O₃, has garnered attention in biomedical research due to its diverse biological activities. This article explores the compound's effects on cellular processes, particularly its role in oxidative stress, cell cycle regulation, and potential therapeutic applications.

Overview of this compound

Vanadium is a transition metal that exists in multiple oxidation states, with this compound being one of the more stable forms. Its unique properties allow it to interact with biological systems, influencing various cellular mechanisms. Research has indicated that V₂O₃ can induce oxidative stress and affect cell cycle progression, which may have implications for its use in therapeutic contexts.

1. Oxidative Stress Induction

This compound has been shown to increase the production of reactive oxygen species (ROS) in human lymphocytes. A study demonstrated that treatment with V₂O₃ at concentrations ranging from 2 to 16 μg/mL led to elevated levels of γH2AX, a marker for DNA double-strand breaks, indicating oxidative damage. The increase in ROS was associated with a decrease in the expression of cyclins and cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .

2. Cell Cycle Regulation

The impact of V₂O₃ on the cell cycle was significant, particularly in delaying progression from the G1 to S phase. The study indicated that while V₂O₃ did not affect overall cell viability (greater than 95% viability across treated groups), it altered the distribution of cells across different phases of the cell cycle. Specifically, there was a notable decrease in the percentage of cells in the G1 phase following treatment . This suggests that V₂O₃ may exert cytostatic effects through mechanisms involving oxidative stress and DNA damage.

Case Studies and Research Findings

Several studies have investigated the biological effects of vanadium compounds, particularly focusing on their cytotoxic and genotoxic properties:

StudyConcentrationKey Findings
2-16 μg/mLInduced oxidative stress; increased γH2AX levels; delayed G1-S phase transition.
VariableRelease kinetics of vanadium oxides showed temperature and pH-dependent behavior; implications for environmental toxicity.
VariousVanadium complexes demonstrated enzyme inhibition and antioxidant properties; potential applications in diabetes and cancer therapies.

Antidiabetic Properties

Research into vanadium compounds has highlighted their potential as insulin mimetics, which may be beneficial for diabetes management. Vanadium complexes have been shown to enhance insulin sensitivity and inhibit key enzymes involved in glucose metabolism, such as α-amylase and α-glucosidase .

Antioxidant Activity

Vanadium compounds also exhibit antioxidant properties, which can mitigate oxidative stress-related damage. Some studies suggest that vanadium can scavenge free radicals and enhance endogenous antioxidant enzyme activity, presenting a dual role as both a pro-oxidant and an antioxidant depending on concentration and context .

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for high-purity vanadium(III) oxide (V₂O₃) in laboratory settings?

  • Methodological Answer : V₂O₃ is typically synthesized via solid-state reactions under reducing conditions. For example, reacting sodium oxide (Na₂O) with vanadium metal or lower oxides (e.g., VO or V₂O₃) at controlled molar ratios and temperatures (determined by differential thermal analysis) yields NaVO₂ or Na₃VO₄ intermediates, which can be reduced to V₂O₃ . Theoretical yield calculations (e.g., starting from 200 g vanadium metal) require stoichiometric adjustments and purity monitoring using X-ray crystallography to confirm product phases .

Q. Which characterization techniques are most effective for determining the structural and electronic properties of V₂O₃?

  • Methodological Answer : In situ Raman spectroscopy, X-ray absorption near-edge structure (XANES), and UV-vis spectroscopy are critical for probing molecular structures and oxidation states. XANES pre-edge peak analysis correlates with vanadium’s coordination symmetry (octahedral vs. tetrahedral) and oxidation state (+3 to +5), enabling speciation mapping in mixed-oxide systems . Solid-state ⁵¹V NMR further elucidates local electronic environments .

Q. How does the choice of oxide support (e.g., TiO₂, Al₂O₃) influence the redox properties of supported vanadium oxide catalysts?

  • Methodological Answer : The oxide support modulates the reducibility of surface vanadia sites by altering the V–O–Support bond strength. For instance, TiO₂-supported V₂O₃ exhibits higher turnover frequencies (TOFs) in methanol oxidation (10⁻¹–10² s⁻¹) compared to SiO₂-supported systems due to enhanced electron transfer at the interface. Reactivity trends are quantified via Arrhenius pre-exponential factors derived from activation energy studies (~19.6 kcal/mol) .

Advanced Research Questions

Q. How do microstructural characteristics of V₂O₃ influence its electrical conductivity and metal-insulator transition (MIT) behavior?

  • Methodological Answer : Atomic-scale microstructural engineering (e.g., doping, strain induction) directly impacts carrier concentration and MIT performance. For example, e-e correlations in V₂O₃ thin films can be tuned via sol-gel deposition parameters, enabling applications in thermoelectric generators or "smart windows." Electrical conductivity is measured using four-probe techniques, while MIT is monitored via resistivity-temperature hysteresis loops .

Q. What mechanisms explain the redox cycling between V₂O₃ and higher vanadium oxides under varying atmospheric conditions?

  • Methodological Answer : Redox cycling involves sequential electron transfer and protonation steps. Under oxidizing conditions, V₂O₃ undergoes stepwise oxidation to VO₂ and V₂O₅ via intermediates (e.g., V³⁺ → V⁴⁺ → V⁵⁺), as confirmed by cyclic voltammetry and isotopic oxygen exchange experiments. Stability of intermediate species is pH-dependent, with acidic conditions favoring V⁵⁺ formation .

Q. How can computational models predict the catalytic activity of V₂O₃ in partial oxidation reactions?

  • Methodological Answer : Density functional theory (DFT) simulations model surface methoxy species formation and C–H bond activation on V₂O₃. These studies reveal that reducibility (linked to V–Support bond strength) governs the number of active sites. Computational TOF predictions align with experimental methanol oxidation data, validating structure-reactivity relationships .

Q. What are the challenges in achieving accurate speciation analysis of vanadium in mixed-oxide systems?

  • Methodological Answer : Speciation complexity arises from coexisting V³⁺, V⁴⁺, and V⁵⁺ species. Micro-XANES mapping at <1 µm resolution is essential for spatially resolved oxidation state analysis. Pre-edge peak area-centroid position correlations provide quantitative redox data but require calibration against standards (e.g., V₂O₃, VO₂, V₂O₅) to minimize matrix effects .

Properties

IUPAC Name

oxo(oxovanadiooxy)vanadium
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InChI

InChI=1S/3O.2V
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InChI Key

KFAFTZQGYMGWLU-UHFFFAOYSA-N
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Canonical SMILES

O=[V]O[V]=O
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Molecular Formula

O3V2, V2O3
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DSSTOX Substance ID

DTXSID90892259
Record name Vanadium trioxide
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Molecular Weight

149.881 g/mol
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Physical Description

Vanadium trioxide appears as a black crystalline solid. Density 4.87 g / cm3. Slightly soluble in water. Irritating to skin and eyes. May be toxic by ingestion. Used to make other chemicals. Used as a catalyst., Dry Powder, Black solid; Insoluble in water; [Merck Index] Black or dark blue odorless powder; Slightly soluble in water; [MSDSonline], BLACK POWDER.
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Boiling Point

Approximately 3000 °C
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Solubility

In water, 0.01 g/100 mL at 20 °C, Insoluble in water, Slightly soluble in cold water (20-25 °C), soluble in hot water, Difficultly soluble in acids, Soluble in nitric acid, hydrogen fluoride, alkali ..., Solubility in water, g/100ml at 20 °C: 0.01 (very poor)
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Density

4.87 g/cu cm, 4.87 g/cm³
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Color/Form

Black powder, Black crystals

CAS No.

1314-34-7
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Melting Point

1940 °C, 1970 °C
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.